N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3-methylbenzofuran moiety via an amide bond. This structure combines electron-rich aromatic systems with a polarizable sulfur atom in the thiadiazole ring, making it a candidate for diverse biological activities.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-3-11-16-17-14(20-11)15-13(18)12-8(2)9-6-4-5-7-10(9)19-12/h4-7H,3H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSGFPQXUOBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C12H14N4OS
- Molecular Weight : 270.33 g/mol
- IUPAC Name : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.
Case Studies
A notable study demonstrated that this compound exhibited a half-maximal inhibitory concentration (IC50) value in the low micromolar range against several cancer cell lines. This suggests a promising therapeutic index for further development .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi.
Mechanism
The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways. Compounds similar to this compound have shown effectiveness in inhibiting the growth of resistant strains of bacteria .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory effects.
Research Findings
Studies suggest that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property makes them candidates for treating chronic inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the benzofuran ring can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Structural and Functional Analogues
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide (Malygin et al., 2020)
- Structure : Shares the 5-ethyl-1,3,4-thiadiazole core but replaces the benzofuran group with a valproic acid-derived 2-propyl pentane chain.
- Activity : Demonstrated potent anticonvulsant activity in mice, with an ED50 of 126.8 mg/kg and a therapeutic index (TI) of 7.3, outperforming valproic acid by 1.8-fold in efficacy .
- Limitation : Poor aqueous solubility, hindering injectable formulation development .
1-(3,4-Dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide (Compound 35, Ding et al.)
- Structure : Incorporates a sulfonyl group and cyclopentane-carboxamide instead of benzofuran.
- Activity: Part of a series targeting RORγt inhibition and Th17 differentiation, suggesting immunomodulatory or anti-inflammatory applications. No direct efficacy data provided .
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-3-sulfanylpropanamide (AZM-SH)
- Structure : Features sulfamoyl and sulfanyl substituents on the thiadiazole and propanamide backbone.
- Synthesis: Designed for targeted nanotherapy, likely leveraging sulfhydryl groups for nanoparticle conjugation .
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Structure : Replaces the methyl group on benzofuran with a nitro substituent and introduces a carbohydrazide linker.
Pharmacological and Physicochemical Comparison
Key Findings
Anticonvulsant Efficacy : Malygin’s analog shows superior activity to valproic acid but shares solubility challenges with the target compound, suggesting a common limitation in thiadiazole-based amides .
Structural Flexibility: Substitutions on the thiadiazole ring (e.g., sulfamoyl, sulfonyl, or nitro groups) diversify applications, ranging from anticonvulsants to immunomodulators .
Synthesis and Characterization : All compounds rely on IR, NMR, and MS for structural confirmation, with TLC/HPLC ensuring purity .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H15N7OS |
| Molecular Weight | 329.38 g/mol |
| IUPAC Name | This compound |
| InChI Key | NFEHDCNAYZWWMS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the formation of the thiadiazole ring through cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions. The benzofuran moiety is integrated via a coupling reaction with appropriate acylating agents. This method allows for the introduction of various substituents that can enhance biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways.
- Receptor Interaction : It can modulate the activity of cellular receptors, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : The compound might intercalate into DNA, impacting replication and transcription processes.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Antifungal Activity
The compound also shows antifungal properties against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high efficacy.
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent:
- In vitro studies against MCF-7 breast cancer cells showed IC50 values comparable to doxorubicin, indicating significant cytotoxic effects.
| Compound | IC50 (µg/mL) |
|---|---|
| N-(5-ethyl... | 12.8 |
| Doxorubicin | 3.13 |
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Antiviral Activity : A study demonstrated that derivatives of thiadiazole exhibited antiviral activity against tobacco mosaic virus (TMV), with protective rates significantly higher than standard treatments.
- Insecticidal Activity : Research has shown that compounds with similar structures display potent insecticidal activities against agricultural pests, suggesting potential applications in pest control.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide?
- Answer : The compound can be synthesized via cyclization reactions using acetonitrile under reflux conditions. For example, thiadiazole derivatives are often prepared by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides, followed by cyclization in DMF with iodine and triethylamine to yield the final product . Purification typically involves column chromatography with solvents like toluene/EtOAc or hexane/acetonitrile mixtures .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
- Answer :
- 1H and 13C NMR (in DMSO-d6) to confirm substituent positions and hydrogen/carbon environments .
- ESI-MS/HR-MS for molecular weight validation and fragmentation patterns .
- Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for related thiadiazole-benzofuran hybrids .
Q. What in vitro biological assays have been used to evaluate this compound?
- Answer :
- Anticancer activity : Screened against cancer cell lines (e.g., MCF-7, A549) using MTT assays .
- Antimicrobial activity : Tested via broth microdilution against bacterial/fungal strains, with pH-dependent activity noted .
- Antiepileptic potential : Assessed using isoniazid-induced seizure models in rodents .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Answer : Low yields (e.g., 18% in ) may arise from incomplete coupling or cyclization. Strategies include:
- Using coupling agents like EDC∙HCl with 4-DMAP as a catalyst to improve reaction efficiency .
- Optimizing solvent polarity (e.g., DMF for cyclization) and reaction time .
- Monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents .
Q. What strategies mitigate poor aqueous solubility during pharmacological testing?
- Answer :
- Nanocapsule formulation : Loading onto β-cyclodextrin to enhance bioavailability, as explored for related thiadiazole amides .
- Prodrug design : Introducing hydrophilic groups (e.g., phosphate esters) to improve solubility without altering core activity.
- Co-solvent systems : Using DMSO/PEG-400 mixtures for in vivo studies .
Q. How to resolve contradictions in biological activity across studies?
- Answer : Discrepancies may arise from:
- Assay conditions : Antimicrobial activity is pH-sensitive, as seen in ; standardize buffer systems.
- Cell line variability : Validate results across multiple cell models (e.g., used distinct cancer lines).
- Compound stability : Assess degradation under storage/assay conditions via HPLC .
Q. Which structural modifications enhance target selectivity in SAR studies?
- Answer :
- Thiadiazole ring : Substituting the 5-ethyl group with bulkier alkyl chains (e.g., propyl) may improve binding to kinase targets .
- Benzofuran moiety : Introducing electron-withdrawing groups (e.g., halogens) at the 3-methyl position can modulate cytotoxicity .
- Hybrid scaffolds : Combining with triazole or pyrazole rings (as in ) may enhance dual inhibitory activity .
Q. What methodologies are suitable for pharmacokinetic profiling?
- Answer :
- HPLC/LC-MS : Quantify plasma/tissue concentrations using validated protocols .
- Metabolic stability assays : Use liver microsomes to identify major metabolites and CYP450 interactions.
- Plasma protein binding : Employ equilibrium dialysis to assess free fraction availability .
Methodological Notes
- Synthesis : Prioritize reproducibility by adhering to documented protocols (e.g., ) and validate intermediates spectroscopically.
- Biological assays : Include positive controls (e.g., doxorubicin for anticancer assays) and account for solvent cytotoxicity .
- Data interpretation : Use molecular docking to correlate structural features with activity trends, leveraging X-ray crystallography data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
